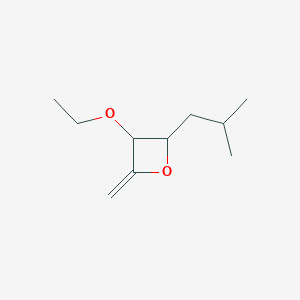
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane is an organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers characterized by their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the epoxide ring-opening reaction, where an epoxide is treated with a suitable nucleophile under basic conditions to form the oxetane ring . For example, the reaction of an epoxide with trimethyloxosulfonium iodide in the presence of a base like sodium hydride can yield the desired oxetane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane has several scientific research applications:
Medicinal Chemistry: The compound’s unique ring structure makes it a valuable scaffold for drug design and development.
Materials Science: Oxetanes are used in the development of advanced materials, including polymers and resins, due to their reactivity and ability to form cross-linked networks.
Chemical Biology: The compound can be employed in the study of biological processes and interactions, serving as a probe or building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane involves its interaction with molecular targets through its reactive oxetane ring. The strained ring structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxirane: Similar in structure but with an oxirane ring instead of an oxetane ring.
3-Ethoxy-2-methylidene-4-(2-methylpropyl)tetrahydrofuran: Contains a five-membered tetrahydrofuran ring instead of a four-membered oxetane ring.
Uniqueness
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane is unique due to its four-membered oxetane ring, which imparts higher ring strain and reactivity compared to its five-membered and three-membered counterparts. This increased reactivity makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
185449-73-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-ethoxy-2-methylidene-4-(2-methylpropyl)oxetane |
InChI |
InChI=1S/C10H18O2/c1-5-11-10-8(4)12-9(10)6-7(2)3/h7,9-10H,4-6H2,1-3H3 |
InChI Key |
UOOTWWIQOMIALC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(OC1=C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


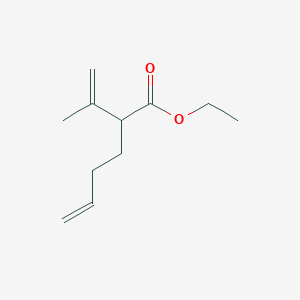
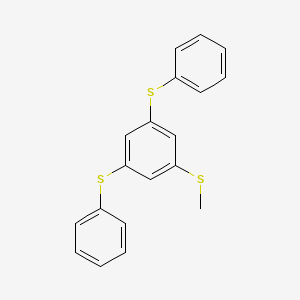
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

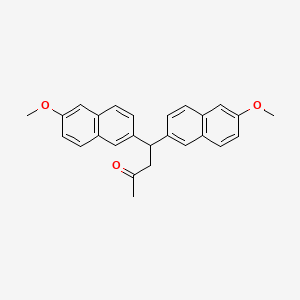

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
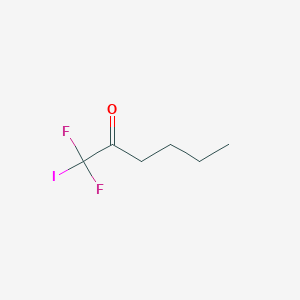
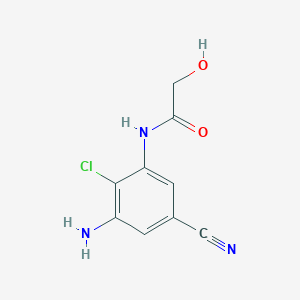
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
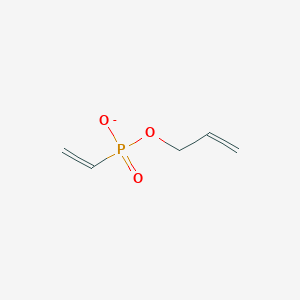
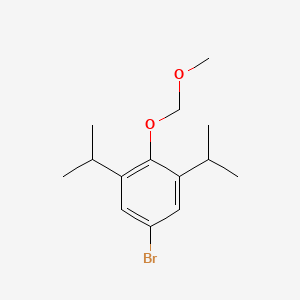
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
